molecular formula C27H33NO8 B12718405 (16beta)-11beta-Hydroxy-2'-methyl-4'H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione 21-(3-carboxypropionate) CAS No. 81201-81-2

(16beta)-11beta-Hydroxy-2'-methyl-4'H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione 21-(3-carboxypropionate)

Cat. No.: B12718405
CAS No.: 81201-81-2
M. Wt: 499.6 g/mol
InChI Key: MSPBJNWTZPLZFZ-NHFQJGHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (16beta)-11beta-Hydroxy-2’-methyl-4’H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione 21-(3-carboxypropionate) is a synthetic steroid derivative It is known for its complex structure, which includes multiple functional groups such as hydroxyl, oxazole, and carboxypropionate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16beta)-11beta-Hydroxy-2’-methyl-4’H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione 21-(3-carboxypropionate) involves multiple steps. One of the methods includes the reaction of a suitable steroid precursor with reagents that introduce the oxazole ring and other functional groups. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

The compound (16beta)-11beta-Hydroxy-2’-methyl-4’H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione 21-(3-carboxypropionate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the oxazole ring can produce amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

In biological research, the compound is studied for its potential effects on cellular processes. It may be used to investigate the mechanisms of steroid action and the role of specific functional groups in biological activity .

Medicine

Medically, this compound is of interest due to its potential therapeutic properties. It may be investigated for its anti-inflammatory, immunosuppressive, or anticancer activities .

Industry

In the industrial sector, the compound can be used in the development of new materials or as a precursor for other valuable chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of (16beta)-11beta-Hydroxy-2’-methyl-4’H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione 21-(3-carboxypropionate) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (16beta)-11beta-Hydroxy-2’-methyl-4’H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione 21-(3-carboxypropionate) lies in its specific combination of functional groups and its potential for diverse applications. Its oxazole ring and carboxypropionate group distinguish it from other similar compounds, providing unique reactivity and biological activity .

Properties

CAS No.

81201-81-2

Molecular Formula

C27H33NO8

Molecular Weight

499.6 g/mol

IUPAC Name

4-[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethoxy]-4-oxobutanoic acid

InChI

InChI=1S/C27H33NO8/c1-14-28-27(20(31)13-35-23(34)7-6-22(32)33)21(36-14)11-18-17-5-4-15-10-16(29)8-9-25(15,2)24(17)19(30)12-26(18,27)3/h8-10,17-19,21,24,30H,4-7,11-13H2,1-3H3,(H,32,33)/t17-,18-,19-,21+,24+,25-,26-,27+/m0/s1

InChI Key

MSPBJNWTZPLZFZ-NHFQJGHKSA-N

Isomeric SMILES

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)COC(=O)CCC(=O)O

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.